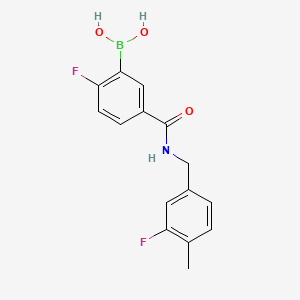
2-Fluoro-5-(3-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-(3-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid is a boronic acid derivative used primarily in laboratory research. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(3-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid typically involves the reaction of 2-fluoro-5-bromobenzene with 3-fluoro-4-methylbenzylamine under specific conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene. The resulting intermediate is then treated with boronic acid to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-5-(3-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of a suitable leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Reactions often involve halogenated solvents and bases like sodium hydroxide.
Major Products Formed
Oxidation: Boronic esters
Reduction: Hydroxyl derivatives
Substitution: Various substituted aromatic compounds
Aplicaciones Científicas De Investigación
2-Fluoro-5-(3-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid is widely used in scientific research, including:
Chemistry: As a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: In the development of molecular probes and imaging agents.
Industry: Used in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The compound exerts its effects primarily through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic acid group facilitates the transfer of an aryl or vinyl group to a palladium catalyst, leading to the formation of a new carbon-carbon bond.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-5-(methylcarbamoyl)phenylboronic acid
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 3-Fluoro-5-(4-methylbenzylcarbamoyl)benzeneboronic acid
Uniqueness
2-Fluoro-5-(3-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its dual fluoro and methylbenzylcarbamoyl groups make it particularly useful in specialized synthetic applications.
Propiedades
Fórmula molecular |
C15H14BF2NO3 |
|---|---|
Peso molecular |
305.09 g/mol |
Nombre IUPAC |
[2-fluoro-5-[(3-fluoro-4-methylphenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H14BF2NO3/c1-9-2-3-10(6-14(9)18)8-19-15(20)11-4-5-13(17)12(7-11)16(21)22/h2-7,21-22H,8H2,1H3,(H,19,20) |
Clave InChI |
LZBLIQJRKZLMQM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)C(=O)NCC2=CC(=C(C=C2)C)F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















